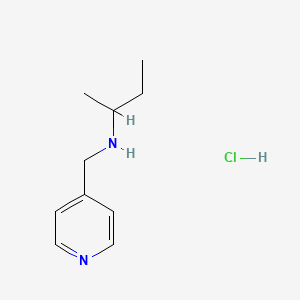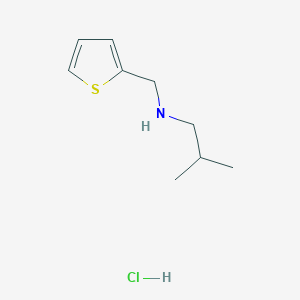
2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride
Descripción general
Descripción
2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride, commonly known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It is a psychoactive substance that is known to induce hallucinations, altered perceptions, and changes in mood and thought processes. TMA-2 has been used in scientific research to study the effects of psychedelic drugs on the brain and to explore its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Molecular-Imprinted Polymer-Based Sorbents in Forensic and Clinical Toxicology
2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride, as a structurally related compound to N-methyl-1-phenyl-2-propanamine, is relevant in the context of forensic and clinical toxicology. The use of molecular-imprinted polymer (MIP) based sorbents for selective extraction of analytes like N-methyl-1-phenyl-2-propanamine offers a technique for improving sensitivity in analyses (Bykov et al., 2017).
Synthesis of Novel N-Substituted-Acyl Derivatives
The synthesis of novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives, which share a structural resemblance to this compound, demonstrates its potential as a precursor in the creation of new chemical entities (Jing, 2010).
Photopolymerization and Photochemistry of Methyl Substituted Salts
Compounds structurally similar to this compound have been examined for their role in photopolymerization and photochemistry. For instance, studies on methyl-substituted 3-(9-oxo-9H-thioxanthene-2-yloxy)-N,N,N-trimethyl-1-propanaminium salts reveal insights into their photopolymerization efficiency and photochemical properties (Allen et al., 1986).
Neuroprotective Effects in Pharmacology
In pharmacological research, compounds similar to this compound, like N-[2-[(2-methylphenyl)(phenyl)methoxy]ethyl]-1-butanamine hydrochloride, have been evaluated for their neuroprotective effects. These studies are critical in understanding the potential therapeutic applications of such compounds in treating brain injuries caused by ischemia (Hicks et al., 2000).
Biotransformation in Drug Synthesis
The structurally related compound, N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine, has been studied for its biotransformation by Candida tropicalis in producing (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine. This process is significant in synthesizing chiral drugs like (S)-Duloxetine (Soni & Banerjee, 2005).
Propiedades
IUPAC Name |
2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-8(2)6-10-7-9-4-3-5-11-9;/h3-5,8,10H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLCAGSZFHYHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



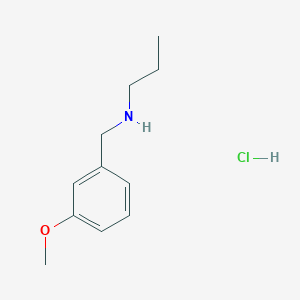
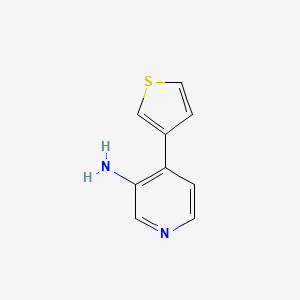
![6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B3077663.png)
![5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3077677.png)
![1-(4'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B3077681.png)
![Methyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B3077687.png)
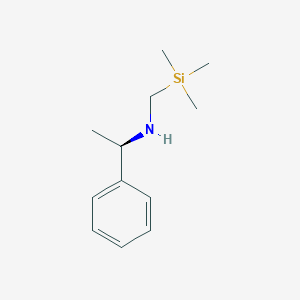
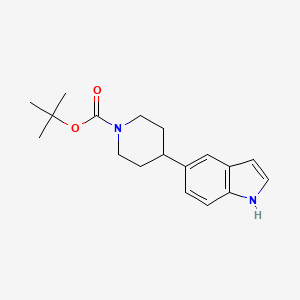
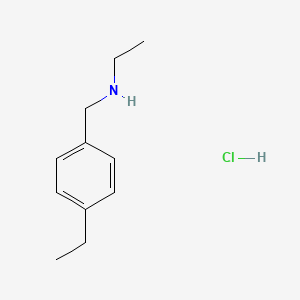
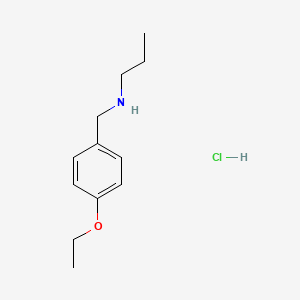
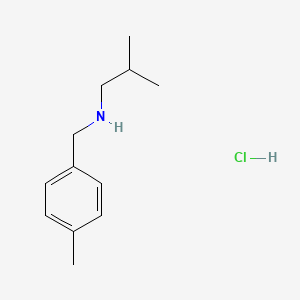
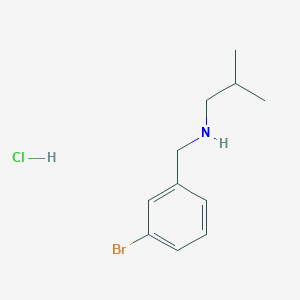
![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)
